molecular formula C8H14O3 B13912143 6,6-Dimethoxy-2-oxaspiro[3.3]heptane

6,6-Dimethoxy-2-oxaspiro[3.3]heptane

Cat. No.: B13912143
M. Wt: 158.19 g/mol
InChI Key: JLSOKWFAFOIDFX-UHFFFAOYSA-N
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Description

6,6-Dimethoxy-2-oxaspiro[33]heptane is an organic compound with the molecular formula C8H14O3 It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclopropane ring, and two methoxy groups attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethoxy-2-oxaspiro[3.3]heptane typically involves the reaction of a suitable precursor with methanol under acidic or basic conditions. One common method involves the cyclization of a diol precursor in the presence of an acid catalyst, followed by methylation using methanol and a strong acid such as sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethoxy-2-oxaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

6,6-Dimethoxy-2-oxaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethoxy-2-oxaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

6,6-Dimethoxy-2-oxaspiro[3.3]heptane can be compared with other spirocyclic compounds such as:

    6,6-Dimethoxy-2-oxaspiro[3.4]octane: Similar structure but with an additional carbon in the spiro ring.

    6,6-Dimethoxy-2-oxaspiro[3.2]hexane: Similar structure but with one less carbon in the spiro ring.

The uniqueness of this compound lies in its specific ring size and the presence of methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,6-dimethoxy-2-oxaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-9-8(10-2)3-7(4-8)5-11-6-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSOKWFAFOIDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)COC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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